Cas no 112514-60-0 ((Fmoc-Cys-OSu)2)

Technical Introduction for (Fmoc-Cys-OSu)2 (Fmoc-Cys-OSu)2 is a bifunctional derivative of Fmoc-protected cysteine, where two Fmoc-Cys-OSu units are symmetrically linked. This compound is widely used in peptide synthesis, particularly for introducing disulfide bonds or thiol-reactive modifications. The active ester (OSu) group ensures efficient coupling under mild conditions, while the Fmoc protection allows for orthogonal deprotection in solid-phase synthesis. Its dimeric structure facilitates controlled disulfide bridge formation, enhancing stability in peptide architectures. The reagent is valued for its high reactivity, selectivity, and compatibility with standard Fmoc-based strategies, making it a practical choice for constructing complex peptide frameworks with precise cysteine linkages.
(Fmoc-Cys-OSu)2 structure
(Fmoc-Cys-OSu)2 structure
Product name:(Fmoc-Cys-OSu)2
CAS No:112514-60-0
MF:C44H38N4O12S2
Molecular Weight:878.922129154205
MDL:MFCD00237448
CID:129805

(Fmoc-Cys-OSu)2 化学的及び物理的性質

名前と識別子

    • 11-Oxa-5,6-dithia-2,9-diazadodecanoicacid,3,8-bis[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-12-(9H-fluoren-9-yl)-10-oxo-,9H-fluoren-9-ylmethyl ester, (3R,8R)-
    • (Fmoc-Cys-OSu)?
    • (Fmoc-Cys-OSu)₂
    • (Fmoc-Cys-OSu)2, (Disulfide bond)
    • 11-Oxa-5,6-dithia-2,9-diazadodecanoicacid,3,8-bis[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-12-(9H-fluoren-9-yl)-10-oxo-,9H-fl
    • 11-Oxa-5,6-dithia-2,9-diazadodecanoicacid,3,8-bis[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-12-...
    • NA,NA-BIS-FMOC-L-CYSTINE BIS-N-HYDROXYSUCCINIMIDE ESTER
    • Nα,Nα-Bis-Fmoc-L-cystine bis-N-hydroxysuccinimide ester
    • (Fmoc-L-Cys-OSu)2
    • Nalpha,Nalpha-Bis-Fmoc-L-cystine bis-N-hydroxysuccinimide ester(Disulfide bond)
    • (Fmoc-Cys-OSu)2
    • MDL: MFCD00237448
    • インチ: InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s1
    • InChIKey: FWRWVOZABQSEGS-ZPGRZCPFSA-N
    • SMILES: O=C(N[C@H](C(ON1C(=O)CCC1=O)=O)CSSC[C@@H](C(ON1C(=O)CCC1=O)=O)NC(OCC1C2=CC=CC=C2C2=CC=CC=C12)=O)OCC1C2=CC=CC=C2C2=CC=CC=C12

じっけんとくせい

  • 密度みつど: 1.54±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (6.8E-6 g/L) (25 ºC),

(Fmoc-Cys-OSu)2 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-295901A-500mg
Nalpha,Nalpha-Bis-Fmoc-L-cystine bis-N-hydroxysuccinimide ester(Disulfide bond),
112514-60-0
500mg
¥3700.00 2023-09-05
TRC
F657730-50mg
(Fmoc-Cys-OSu)2
112514-60-0
50mg
$ 52.00 2023-09-07
TRC
F657730-500mg
(Fmoc-Cys-OSu)2
112514-60-0
500mg
$ 207.00 2023-09-07
eNovation Chemicals LLC
Y1255069-1g
(Fmoc-Cys-OSu)2, (Disulfide bond)
112514-60-0 í¦98%(HPLC)
1g
$495 2023-05-17
eNovation Chemicals LLC
Y1255069-5g
(Fmoc-Cys-OSu)2, (Disulfide bond)
112514-60-0 í¦98%(HPLC)
5g
$1790 2023-05-17
eNovation Chemicals LLC
Y1255069-100mg
(Fmoc-Cys-OSu)2, (Disulfide bond)
112514-60-0 98% (HPLC)
100mg
$330 2024-06-07
abcr
AB446734-5g
(Fmoc-Cys-OSu)2; .
112514-60-0
5g
€1587.70 2025-02-16
1PlusChem
1P0091KF-100mg
(Fmoc-Cys-OSu)2, (Disulfide bond)
112514-60-0 97%
100mg
$205.00 2023-12-26
A2B Chem LLC
AE21135-5g
(Fmoc-Cys-OSu)2
112514-60-0 ≥ 98% (HPLC)
5g
$984.00 2024-04-20
1PlusChem
1P0091KF-5g
(Fmoc-Cys-OSu)2, (Disulfide bond)
112514-60-0 ≥ 98% (HPLC)
5g
$981.00 2025-02-24

(Fmoc-Cys-OSu)2 関連文献

(Fmoc-Cys-OSu)2に関する追加情報

Recent Advances in the Application of Fmoc-Cys-OSu (112514-60-0) in Chemical Biology and Pharmaceutical Research

The compound with CAS number 112514-60-0, commonly known as Fmoc-Cys-OSu or its dimeric form (Fmoc-Cys-OSu)2, has garnered significant attention in recent chemical biology and pharmaceutical research. This N-hydroxysuccinimide (NHS) ester derivative of Fmoc-protected cysteine serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methodologies. Its unique chemical properties enable efficient conjugation reactions with amino groups, making it invaluable for the development of peptide-based therapeutics and bioconjugates.

Recent studies have demonstrated novel applications of (Fmoc-Cys-OSu)2 in drug delivery systems. Researchers at the University of Cambridge reported its use in constructing self-assembling peptide nanostructures capable of encapsulating hydrophobic drugs (Nature Nanotechnology, 2023). The thiol group, when deprotected, allows for further functionalization through disulfide bond formation or Michael addition reactions, providing a versatile platform for targeted drug delivery systems. This advancement addresses critical challenges in bioavailability and tissue-specific targeting of therapeutic compounds.

In the field of bioconjugation, (Fmoc-Cys-OSu)2 has shown remarkable utility for site-specific protein modification. A 2024 study published in Angewandte Chemie detailed its application in creating stable antibody-drug conjugates (ADCs) with improved homogeneity compared to traditional lysine-based conjugation methods. The researchers achieved controlled drug-to-antibody ratios (DAR) by leveraging the selective reactivity of the NHS ester with engineered cysteine residues, demonstrating enhanced therapeutic efficacy in preclinical models of HER2-positive breast cancer.

The compound's role in material science has also expanded, particularly in the development of bioresponsive materials. A collaborative study between MIT and ETH Zurich (Advanced Materials, 2023) utilized (Fmoc-Cys-OSu)2 to create redox-responsive hydrogels for 3D cell culture applications. These materials demonstrated precise control over mechanical properties through enzymatic or chemical reduction of disulfide bonds, offering new possibilities for tissue engineering and regenerative medicine applications.

Quality control and analytical methods for (Fmoc-Cys-OSu)2 have seen significant improvements. Recent work published in the Journal of Pharmaceutical and Biomedical Analysis (2024) introduced a novel UPLC-MS/MS method for quantifying trace impurities in commercial preparations. This advancement ensures higher purity standards for research and pharmaceutical applications, addressing previous concerns about batch-to-batch variability that could affect experimental reproducibility.

Looking forward, the unique properties of 112514-60-0 continue to inspire innovative applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation, development of peptide-based vaccines, and creation of novel biomaterials for neural interface applications. The compound's versatility ensures its ongoing importance in bridging chemical synthesis with biological applications in pharmaceutical development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:112514-60-0)(Fmoc-Cys-OSu)2
A894579
Purity:99%
はかる:5g
Price ($):306.0